Cas no 1526261-18-6 (N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine)

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine is a heterocyclic organic compound featuring a benzimidazole core functionalized with a methylhydroxylamine group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmacologically active compounds. The presence of both the benzimidazole moiety and the N-methylhydroxylamine group enhances its versatility in nucleophilic and electrophilic reactions. Its stability under standard conditions and compatibility with various reaction environments further contribute to its utility in medicinal chemistry and material science applications. The compound is typically handled under inert conditions to preserve its functional integrity.
N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine structure
1526261-18-6 structure
商品名:N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine
CAS番号:1526261-18-6
MF:C9H11N3O
メガワット:177.203141450882
CID:6325964
PubChem ID:96741804

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

    • N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine
    • N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
    • 1526261-18-6
    • EN300-1785825
    • インチ: 1S/C9H11N3O/c1-12(13)5-7-2-3-8-9(4-7)11-6-10-8/h2-4,6,13H,5H2,1H3,(H,10,11)
    • InChIKey: MJKBBZHTXWCYTI-UHFFFAOYSA-N
    • ほほえんだ: ON(C)CC1=CC=C2C(=C1)NC=N2

計算された属性

  • せいみつぶんしりょう: 177.090211983g/mol
  • どういたいしつりょう: 177.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 52.2Ų

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1785825-2.5g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
2.5g
$1428.0 2023-09-19
Enamine
EN300-1785825-10.0g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
10g
$3131.0 2023-06-02
Enamine
EN300-1785825-0.25g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
0.25g
$670.0 2023-09-19
Enamine
EN300-1785825-5.0g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
5g
$2110.0 2023-06-02
Enamine
EN300-1785825-0.05g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
0.05g
$612.0 2023-09-19
Enamine
EN300-1785825-0.5g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
0.5g
$699.0 2023-09-19
Enamine
EN300-1785825-1g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
1g
$728.0 2023-09-19
Enamine
EN300-1785825-1.0g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
1g
$728.0 2023-06-02
Enamine
EN300-1785825-0.1g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
0.1g
$640.0 2023-09-19
Enamine
EN300-1785825-10g
N-[(1H-1,3-benzodiazol-5-yl)methyl]-N-methylhydroxylamine
1526261-18-6
10g
$3131.0 2023-09-19

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine 関連文献

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamineに関する追加情報

N-(1H-1,3-Benzodiazol-5-yl)methyl-N-methylhydroxylamine: A Comprehensive Overview

N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine, with the CAS registry number 1526261-18-6, is a compound of significant interest in contemporary chemical research. This compound belongs to the class of hydroxylamines, which are widely recognized for their role in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals. The benzodiazole moiety in its structure contributes to its unique properties, making it a valuable molecule in both academic and industrial settings.

The benzodiazole ring system is a fused bicyclic structure consisting of a benzene ring and a diazole ring. In this compound, the diazole ring is substituted at the 5-position with a methyl group attached to the hydroxylamine functionality. This substitution pattern influences the compound's reactivity and stability, making it suitable for specific applications. Recent studies have highlighted the potential of this compound in asymmetric synthesis and as a precursor for bioactive molecules.

One of the most notable aspects of N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine is its role in the synthesis of heterocyclic compounds. Researchers have demonstrated that this compound can serve as an efficient building block for constructing complex molecular architectures. For instance, its use in the formation of quinazoline derivatives has shown promise in medicinal chemistry, particularly in the development of kinase inhibitors.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability. These improvements have made N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine more accessible for large-scale applications.

In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various reaction conditions has been thoroughly investigated, with studies indicating that it remains stable under mild acidic and basic conditions but decomposes under strongly oxidizing environments.

The application of N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine extends beyond organic synthesis. It has been explored as a ligand in transition metal-catalyzed reactions, where its ability to coordinate with metal centers enhances catalytic efficiency. Recent research has focused on its use in cross-coupling reactions, such as Suzuki-Miyaura couplings, where it has demonstrated superior performance compared to traditional ligands.

Furthermore, this compound has shown potential in materials science, particularly in the development of novel materials for optoelectronic applications. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other advanced materials.

In conclusion, N-(1H-1,3-benzodiazol-5-yl)methyl-N-methylhydroxylamine is a versatile compound with a wide range of applications across various fields of chemistry. Its unique structure and properties continue to make it a subject of intense research interest. As new synthetic methods and applications emerge, this compound is poised to play an even greater role in advancing chemical science.

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